2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a thiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the indole derivative with a suitable thiol compound under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketones or α-haloesters.
Final Coupling Reaction: The final step involves coupling the thioether-linked indole derivative with the thiazole ring under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring and the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the thiazole ring and carbonyl groups.
Substitution: Substituted indole and thiazole derivatives.
Scientific Research Applications
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate biological processes and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core and thiazole ring contribute to its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the indole core, thiazole ring, and thioether linkage. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-15-6-8-16(9-7-15)12-24-13-19(17-4-2-3-5-18(17)24)27-14-20(25)23-21-22-10-11-26-21/h2-11,13H,12,14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVVUXFWFLDPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.